3,4-Dihydroxyproline

Description

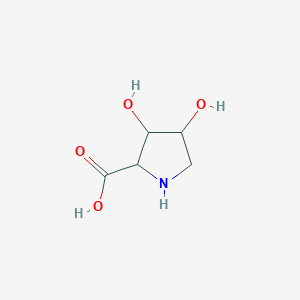

Structure

3D Structure

Properties

Molecular Formula |

C5H9NO4 |

|---|---|

Molecular Weight |

147.13 g/mol |

IUPAC Name |

3,4-dihydroxypyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H9NO4/c7-2-1-6-3(4(2)8)5(9)10/h2-4,6-8H,1H2,(H,9,10) |

InChI Key |

HWNGLKPRXKKTPK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(N1)C(=O)O)O)O |

Synonyms |

3,4-dihydroxyproline |

Origin of Product |

United States |

Natural Occurrence and Isolation in Biological Systems

Discovery and Early Identification in Specific Organisms

The initial identification of 3,4-dihydroxyproline marked a significant discovery in amino acid chemistry, revealing its role in specialized biological contexts.

Biochemical evidence for the presence of unusual hydroxylated amino acids in diatom cell walls was first provided by Volcani and colleagues. They successfully isolated this compound from acid hydrolysates of purified cell walls, notably from the pennate diatom Navicula pelliculosa nih.govannualreviews.orgbenchchem.com. Specifically, the stereoisomer 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline was identified as a component of the proteinaceous material within the cell walls of Navicula pelliculosa and other diatom species nih.gov. These findings established this compound as a key structural component in the intricate silica-based cell walls of diatoms, contributing to their architecture and integrity annualreviews.orgresearchgate.netnih.gov.

In the fungal kingdom, this compound has been identified as a constituent of potent toxins. The toxic cyclic heptapeptides known as virotoxins, isolated from the death cap mushroom Amanita virosa, contain this imino acid nih.govtandfonline.comnih.govpnas.orgpnas.org. Specifically, the stereoisomer 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline has been detected within these peptides nih.govpnas.orgpnas.org. Another stereoisomer, (3R,4R)-3,4-dihydroxyproline, has also been associated with Amanita virosa uniprot.org. The presence of these modified proline residues contributes to the specific biological activity of these fungal toxins.

Marine organisms, particularly the blue mussel Mytilus edulis, utilize this compound in their highly effective adhesive proteins tandfonline.comuniprot.orgpnas.orgtandfonline.comnih.govcornell.eduacs.orgacs.org. Mussels are renowned for their ability to adhere strongly to various surfaces underwater, a feat achieved through a complex system of byssal threads and adhesive proteins. Mytilus edulis foot protein-1 (Mfp-1), a major component of the mussel's adhesive apparatus, is characterized by tandemly repeated decapeptide sequences that include post-translational modifications of proline pnas.orgcornell.eduacs.org. Among these modifications are hydroxyproline (B1673980) and, notably, dihydroxyproline pnas.orgcornell.eduacs.org. Specific isomers identified include trans-2,3-cis-3,4-dihydroxyproline pnas.orgacs.orgacs.org and (3R,4S)-3,4-dihydroxyproline uniprot.org, which play crucial roles in the adhesive properties and structural integrity of the mussel's holdfast system.

Proposed Biosynthetic Pathways and Metabolic Context

The biosynthesis of this compound involves enzymatic hydroxylation of proline or its derivatives, or chemical synthesis routes that mimic biological processes. While detailed metabolic pathways are still under investigation, current research points to specific enzymatic machinery and chemical strategies.

Enzymatic synthesis often involves proline hydroxylases, which catalyze the stereoselective oxygenation of proline or its precursors tandfonline.comtandfonline.com. For instance, L-threonine aldolase (B8822740) has been employed in facile stereoselective syntheses of this compound isomers by catalyzing the aldol (B89426) condensation of aldehydes with glycine (B1666218) researchgate.netthieme-connect.com. Chemical synthesis routes have explored methods such as the cis-glycolation of 3,4-dehydroproline derivatives using osmium tetroxide publish.csiro.au and strategies starting from pentose (B10789219) sugars capes.gov.brnih.gov. These synthetic approaches highlight the chemical complexity and stereochemical control required to produce specific isomers of this compound.

The metabolic context of this compound is primarily linked to its structural roles in proteins, such as in diatom cell walls and mussel adhesive proteins, contributing to their stability and functionality nih.govannualreviews.orgpnas.orgcornell.edu. Furthermore, its presence in fungal toxins suggests a role in biological interactions and pathogenicity nih.govnih.govpnas.org. Some studies also indicate potential biological activities, such as glycosidase inhibitory effects, suggesting broader metabolic implications tandfonline.comthieme-connect.com.

Compound List

this compound

2,3-cis-3,4-trans-3,4-dihydroxy-L-proline

2,3-trans-3,4-trans-3,4-dihydroxy-L-proline

(3R,4R)-3,4-dihydroxyproline

trans-2,3-cis-3,4-dihydroxyproline

(3R,4S)-3,4-dihydroxyproline

4-hydroxy-L-proline

cis-3-l-Hyp

cis-4-l-Hyp

trans-4-l-Hyp

3,4-dehydro-L-proline

Virotoxins

Mytilus edulis foot protein 1 (Mfp-1)

3,4-dihydroxyphenyl-L-alanine (DOPA)

Advanced Synthetic Strategies for 3,4 Dihydroxyproline and Its Analogs

Chemical Synthesis Methodologies

A variety of chemical methods have been established for the synthesis of 3,4-dihydroxyproline, often employing readily available chiral starting materials to control the stereochemistry of the final product. These methods can be broadly categorized based on the starting material and the key synthetic transformations.

Strategies from Pentose (B10789219) Sugars (e.g., D-ribonolactone, L-arabinonolactone, D-gulonolactone)

A key step in some of these syntheses from sugar lactones is the nucleophilic displacement of a trifluoromethanesulfonyl (triflate) ester by an azide (B81097) ion. drugfuture.com In the synthesis of (2R,3S,4R)-3,4-dihydroxyproline from D-ribonolactone, the displacement of a triflate at the C-2 position by azide occurs with retention of configuration, which is an interesting stereochemical outcome. drugfuture.com

Table 1: Synthesis of Protected this compound Derivatives from Pentose Sugars

| Starting Material | Product | Overall Yield | Number of Steps |

| D-ribonolactone | N-Fmoc-3,4-di-O-TBDMS-d-2,3-cis-3,4-cis-proline | 18.9% | 9 |

| L-arabinonolactone | N-Fmoc-3,4-di-O-TBDMS-L-2,3-cis-3,4-trans-proline | 13.7% | Not specified |

| L-lyxonolactone | N-Fmoc-3,4-di-O-TBDMS-L-2,3-trans-3,4-cis-proline | 11.2% | Not specified |

| D-gulonolactone | L-2,3-trans-3,4-cis-N-Fmoc-3,4-dihydroxy-3,4-O-isopropylidineproline | 22% | 9 |

Approaches from 3,4-Dehydroproline Derivatives (e.g., cis-glycolation, dihydroxylation)

The dihydroxylation of 3,4-dehydroproline derivatives provides a more direct route to 3,4-dihydroxyprolines. This approach involves the stereoselective addition of two hydroxyl groups across the double bond of the pyrroline (B1223166) ring. The stereochemical outcome of the dihydroxylation can be influenced by the choice of reagent and the protecting groups on the proline nitrogen and carboxyl groups.

A well-established method for cis-dihydroxylation is the use of osmium tetroxide (OsO₄). The dihydroxylation of a Cbz-protected 3,4-dehydroproline with OsO₄ has been reported to be high-yielding and highly stereoselective, predominantly forming the 2,3-trans-2,4-trans-diol. jst.go.jp This method provides a reliable way to introduce the two hydroxyl groups with a specific relative stereochemistry.

The stereoselectivity of the dihydroxylation can be further tuned using Sharpless asymmetric dihydroxylation conditions. While the use of osmate ester on a Boc-protected 3,4-dehydroproline did not yield the all-cis-diol, the application of Sharpless conditions offers the potential to favor the formation of other diastereomers. jst.go.jp

Stereoselective Synthesis from Chiral Precursors (e.g., L-tartaric acid, D-xylono/lyxono-lactones, (R)-glycidol, Garner's aldehyde)

The synthesis of 3,4-dihydroxyprolines can also be achieved starting from various other chiral precursors, allowing for the stereocontrolled construction of the target molecule.

(3S, 4S)-3,4-Dihydroxyprolines have been synthesized from L-tartaric acid, demonstrating the utility of this readily available chiral pool starting material. nih.gov

As an extension of the pentose sugar strategy, D-xylono- and D-lyxono-lactones can also serve as precursors for DHP synthesis. For instance, D-lyxono-1,4-lactone has been utilized in the practical synthesis of orthogonally protected d- and l-β-hydroxyenduracididines, which are unique nonproteinogenic α-amino acids, showcasing the versatility of these lactones in synthesizing complex amino acid derivatives. mdpi.com

A concise and asymmetric synthesis of L-2,3-trans-3,4-cis-dihydroxyproline has been developed from (R)-glycidol. A key step in this synthesis is a Sharpless asymmetric dihydroxylation of an enantiomerically pure TBDMS-protected allylic alcohol, which generates a triol intermediate with excellent diastereoselectivity. nih.gov

Garner's aldehyde, a configurationally stable chiral building block derived from serine, is another valuable precursor for the stereoselective synthesis of amino acid derivatives. rsc.orgelsevierpure.com It has been employed in the stereocontrolled synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid equivalents, highlighting its potential for constructing the core structure of dihydroxylated proline analogs. mdpi.com

Synthesis of Protected Forms for Peptide Coupling

A critical aspect of synthesizing this compound for practical applications, particularly in peptide synthesis, is the development of suitably protected derivatives. The hydroxyl and amino groups of DHP must be masked with appropriate protecting groups that are stable during peptide coupling reactions and can be selectively removed under mild conditions.

The synthesis of this compound from pentose sugars often directly yields protected forms amenable to peptide synthesis. For example, the N-fluorenylmethoxycarbonyl (Fmoc) group is commonly used for the protection of the amino group, while the hydroxyl groups are often protected as tert-butyldimethylsilyl (TBDMS) ethers. rsc.orgnih.gov These protecting groups are compatible with standard Fmoc-based solid-phase peptide synthesis protocols.

In another example, the synthesis from D-gulonolactone provides an N-Fmoc protected this compound with the hydroxyl groups protected as an isopropylidene acetal. acs.org This protected building block has been successfully incorporated into dipeptides, demonstrating its utility in peptide coupling reactions. acs.orgnih.gov The choice of protecting groups is crucial for the successful incorporation of this compound into peptide chains and for the subsequent manipulation of the resulting peptides.

Enzymatic and Biocatalytic Synthesis Routes

In addition to chemical synthesis, enzymatic and biocatalytic methods offer a promising alternative for the production of this compound. These methods often proceed under mild reaction conditions with high stereoselectivity, reducing the need for complex protection and deprotection steps.

Microbial 2-Oxoglutarate-Dependent Dioxygenase-Mediated Oxygenation

A notable enzymatic approach involves the use of microbial 2-oxoglutarate-dependent dioxygenases. These enzymes can catalyze the hydroxylation of proline and its derivatives with high regio- and stereoselectivity.

Proline cis-selective hydroxylases have been shown to possess a relaxed substrate specificity, enabling them to oxygenate various proline-related compounds. When cis-3-hydroxy-L-proline was used as a substrate for these enzymes, the product was identified as 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline. This one-step enzymatic oxygenation provides a direct route to a specific stereoisomer of this compound.

The reaction proceeds in a 2-oxoglutarate-dependent manner, where the oxygenation of the substrate is coupled with the oxidative decarboxylation of 2-oxoglutarate to succinate (B1194679). This enzymatic system offers an efficient and environmentally friendly method for the synthesis of this compound, avoiding the use of harsh reagents and complex purification procedures often associated with chemical synthesis.

Table 2: Enzymatic Synthesis of this compound

| Enzyme Type | Substrate | Product |

| Proline cis-hydroxylase | cis-3-hydroxy-L-proline | 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline |

L-Threonine Aldolase-Catalyzed Condensation

A facile and stereoselective pathway to synthesizing 3,4-dihydroxyprolines utilizes the enzymatic power of L-threonine aldolase (B8822740) (LTA). thieme-connect.com This pyridoxal-5'-phosphate (PLP)-dependent enzyme catalyzes the reversible aldol (B89426) condensation of glycine (B1666218) with an aldehyde, forming a β-hydroxy-α-amino acid. globethesis.comnih.govwikipedia.org This biocatalytic approach is particularly valuable for creating complex chiral molecules under mild conditions. researchgate.netresearchgate.net

The synthesis of this compound isomers begins with the LTA-catalyzed aldol condensation between glycine and D-(R)-glyceraldehyde acetonide. thieme-connect.com The L-threonine aldolase, for instance from Candida humicola, effectively accepts the glyceraldehyde derivative as a substrate, leading to the formation of the corresponding β-hydroxy-α-L-amino acid in high yield (85%). thieme-connect.com The stereochemistry at the α-carbon is controlled by the enzyme, consistently producing the L-configuration. thieme-connect.comnih.gov

Following the key enzymatic step, the resulting amino acid undergoes a series of chemical transformations to form the pyrrolidine (B122466) ring. This typically involves the protection of the amino and carboxyl groups, followed by cyclization. For example, the amino group can be protected with a benzyloxycarbonyl (Cbz) group and the carboxyl group as a methyl ester. Intramolecular cyclization is then induced, and subsequent chemical modifications, such as tosylation and deprotection steps, yield the final enantiomerically pure this compound product. thieme-connect.com This chemoenzymatic strategy provides a significantly shorter route to these valuable compounds compared to traditional multi-step syntheses from chiral carbohydrate or amino acid pools. thieme-connect.com

| Step | Description | Key Reagents/Enzymes | Outcome |

|---|---|---|---|

| 1 | Enzymatic Aldol Condensation | L-Threonine Aldolase (LTA), Glycine, D-(R)-Glyceraldehyde Acetonide, Pyridoxal-5-phosphate | Stereoselective formation of a β-hydroxy-α-L-amino acid |

| 2 | Protecting Group Installation | Benzyloxycarbonyl chloride (Cbz-Cl), Diazomethane | Protection of amino and carboxyl groups |

| 3 | Cyclization & Reduction | Methanesulfonyl chloride (MsCl), Triethylamine (B128534), Sodium borohydride | Formation of the protected pyrrolidine ring |

| 4 | Deprotection & Final Modification | p-Toluenesulfonyl chloride, Hydrogenation, Barium hydroxide | Yields final (2S,3R,4R)-3,4-Dihydroxyproline |

Synthesis of Analogs and Modified Derivatives for Research

Fluorinated this compound Analogs

Fluorination is a key strategy in medicinal chemistry to modulate the conformational and electronic properties of molecules. nih.govresearchgate.net Introducing fluorine into the this compound scaffold can significantly alter the pyrrolidine ring pucker, impacting its biological activity and recognition by proteins. nih.govscispace.com The synthesis of these fluorinated analogs often starts from readily available proline derivatives, such as 4-hydroxyproline (B1632879) or 3,4-dehydroproline. nih.govacs.org

One common strategy involves the direct deoxyfluorination of a protected this compound derivative. acs.org Reagents like nonafluorobutanesulfonyl fluoride (B91410) (NfF) in combination with a fluoride source such as tetrabutylammonium (B224687) triphenyldifluorosilicate (TBAT) can be used to replace both hydroxyl groups with fluorine atoms. acs.org This method, while direct, can result in low to moderate yields and may produce byproducts. acs.org Another approach is the electrophilic fluorination of an enolate equivalent of a 4-oxo-proline derivative, which allows for regioselective fluorine introduction at the C3 position. nih.govscispace.com Subsequent reduction of the ketone at C4 yields the 3-fluoro-4-hydroxyproline diastereomers. scispace.com

The stereochemistry of the fluorine atom has a profound effect on the conformation of the pyrrolidine ring. nih.govnih.gov Similar to hydroxylation, fluorination at the C3 or C4 position stabilizes either the C4-endo or C4-exo ring pucker due to the gauche effect. nih.gov For example, while natural hydroxyproline (B1673980) (Hyp) prefers a C4-exo pucker, fluorination at C3 can invert this preference to a C4-endo pucker. nih.govscispace.com This conformational control is crucial for designing molecules that can selectively bind to biological targets like the von Hippel–Lindau (VHL) E3 ligase. nih.gov

| Analog | Starting Material | Key Fluorination Strategy | Resulting Conformational Preference | Reference |

|---|---|---|---|---|

| (3S,4R)-3,4-difluoro-L-proline | (3R,4S)-3,4-Dihydroxyproline | Bis-deoxyfluorination with NfF/TBAT | Minimal conformational bias | acs.org |

| (3S,4S)- and (3R,4R)-difluoro-L-proline | 3,4-dehydroproline | Epoxidation followed by sequential DAST-mediated deoxyfluorination | Biases ring pucker similar to monofluorinated prolines | acs.orgnih.gov |

| 3-fluoro-4-hydroxyprolines (all four diastereoisomers) | N-Boc-4-oxo-L-proline benzyl (B1604629) ester | Electrophilic fluorination of the C3 enolate followed by stereoselective reduction of the C4 ketone | Fluorination at C3 inverts the natural C4-exo pucker of Hyp to C4-endo | nih.govscispace.com |

Other Substituted Pyrrolidine Derivatives for Conformational Control

Beyond fluorination, the introduction of various substituents onto the pyrrolidine ring is a powerful method for controlling its conformation, a key factor in designing biologically active molecules. nih.govsigmaaldrich.com The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily two envelope forms known as Cγ-endo and Cγ-exo. nih.govfigshare.com The strategic placement of substituents can lock the ring into a specific pucker, thereby influencing the spatial orientation of other functional groups and affecting molecular recognition. nih.gov

The puckering of the ring can be controlled through inductive and stereoelectronic effects. nih.gov Electron-withdrawing groups at the C4 position, for instance, can significantly influence the ring's conformation. nih.govnih.gov This is due to a gauche effect, where the substituent orients itself to be anti-periplanar to C-H bonds on adjacent carbons, leading to stabilizing hyperconjugative interactions. nih.gov For example, 4S-substituted prolines with electron-withdrawing groups preferentially adopt the endo ring pucker, which places the substituent in a pseudo-axial position. nih.gov

A wide range of substituted pyrrolidines have been synthesized to explore these conformational effects. These include derivatives with alkyl groups, such as 4-tert-butylproline, designed to sterically lock the ring in a preferred conformation. figshare.com The synthesis of these analogs can be achieved through various methods, including the functionalization of existing chiral pyrrolidine precursors like proline and 4-hydroxyproline or through the stereoselective cyclization of acyclic precursors. nih.govmdpi.com By carefully selecting substituents, researchers can fine-tune the conformational landscape of the pyrrolidine scaffold for applications in drug discovery and peptide science. nih.govmdpi.com

| Substituent Position | Substituent Type | Example | Primary Conformational Effect | Reference |

|---|---|---|---|---|

| C4 (trans) | Electron-withdrawing (e.g., fluorine) | trans-4-Fluoroproline | Favors exo envelope conformation | nih.gov |

| C4 (cis) | Electron-withdrawing (e.g., fluorine) | cis-4-Fluoroproline | Favors endo envelope conformation | nih.gov |

| C4 (S) | Electron-withdrawing (e.g., nitrobenzoate) | 4S-hydroxyproline nitrobenzoate | Promotes endo ring pucker via gauche effect | nih.gov |

| C4 | Bulky alkyl group | 4-tert-Butylproline | Sterically locks the ring into a specific pucker | figshare.com |

| C3 | Various functional groups | 3-substituted prolines | Influences local conformation and can be used to create peptide chimeras | mdpi.com |

Biochemical Roles and Structural Impact in Macromolecules

Role as a Post-Translational Modification in Proteins

3,4-Dihydroxyproline, a hydroxylated form of the amino acid proline, plays a significant role in the structure and function of certain proteins. This modification occurs after the protein is synthesized, a process known as post-translational modification, and is crucial for the stability and assembly of protein complexes, most notably collagen.

Identification and Characterization of this compound Sites

The presence of this compound has been identified in various organisms and proteins. Notably, it is found in the cell walls of diatoms, where it is thought to be involved in the process of silica (B1680970) deposition. bionity.comchemeurope.comwikipedia.org In animals, this modified amino acid is a component of specific types of collagen and other proteins. For instance, (2S,3R,4R)-3,4-dihydroxyproline has been identified as a constituent amino acid in the virotoxins of Amanita virosa mushrooms. sciforum.net

Prolyl Hydroxylation Mechanisms by Specific Enzymes (e.g., Prolyl 4-Hydroxylase, Prolyl 3-Hydroxylase)

The formation of this compound is an enzymatic process catalyzed by specific prolyl hydroxylases. This hydroxylation is a critical post-translational modification. bionity.com The primary enzymes involved are prolyl 4-hydroxylase (P4H) and prolyl 3-hydroxylase (P3H). wikipedia.orgontosight.ai These enzymes belong to the family of Fe(II) and α-ketoglutarate-dependent dioxygenases. nih.govwikipedia.org

The general mechanism involves the binding of α-ketoglutarate and a protocollagen strand to the enzyme-Fe(II) complex, followed by molecular oxygen. nih.gov The reaction proceeds with the oxidative decarboxylation of α-ketoglutarate to succinate (B1194679) and CO₂, leading to the formation of a highly reactive Fe(IV)=O species. nih.govwikipedia.org This species then hydroxylates a proline residue. nih.gov Ascorbic acid (vitamin C) is a required cofactor for this reaction. wikipedia.orgontosight.ai

Prolyl 4-hydroxylase (P4H) primarily catalyzes the formation of (2S,4R)-4-hydroxyproline, which is crucial for the stability of the collagen triple helix. nih.govnih.gov However, some P4Hs can also act on 3,4-dehydroproline. nih.gov The enzyme is highly specific for proline residues in the Yaa position of the repeating Gly-Xaa-Yaa sequence in collagen. nih.gov

Prolyl 3-hydroxylase (P3H) is responsible for the formation of 3-hydroxyproline (B1217163). wikipedia.orgontosight.ai Specifically, prolyl 3-hydroxylase-1 (P3H1), in complex with the coenzyme CRTAP, converts proline to 3-hydroxyproline in type I collagen. nih.gov There are also isoenzymes like P3H2 and P3H3 which are thought to have different substrate and tissue specificities. nih.gov Some research suggests that a dihydroxylation modification can be the result of two catalytic cycles by enzymes like Tpa1p and OGFOD1, which are related to prolyl hydroxylases. pnas.org

Impact on Protein Stability and Assembly (e.g., Collagen Triple-Helical Structure, Other Protein Scaffolds)

The hydroxylation of proline residues, including the formation of this compound, has a profound impact on the stability and assembly of proteins, particularly collagen. The collagen triple helix is a unique protein structure composed of three polypeptide chains with a repeating Gly-Xaa-Yaa sequence. triplehelical.comscispace.com

The presence of 4-hydroxyproline (B1632879) in the Yaa position is known to significantly enhance the conformational stability of the collagen triple helix. nih.govtriplehelical.comwisc.edu This stabilization is attributed to stereoelectronic effects that preorganize the residue into a conformation suitable for the triple helix. wisc.edu

In contrast, the effect of 3-hydroxyproline on collagen stability is more complex. When a 3-hydroxyproline residue is in the natural Xaa position within the sequence 3-Hyp-4-Hyp-Gly, it has been found to slightly diminish the stability of the triple helix compared to proline. wisc.edu This minor destabilization is thought to be due to the inductive effect of the 3-hydroxyl group. wisc.eduresearchgate.net However, when 3-hydroxyproline is placed in the non-natural Yaa position, the destabilization is significant due to its pyrrolidine (B122466) ring pucker leading to unfavorable main-chain dihedral angles and steric clashes. wisc.eduresearchgate.net Some studies have indicated that excessive proline 3-hydroxylation of collagen IV could impair its folding. researchgate.net

The presence of this compound is also important for the assembly of other protein scaffolds. In the case of the recently discovered glycofibrils, the structure is entirely maintained through the packing of glycans that are attached to this compound and adjacent serine or threonine residues. researchgate.net

Influence on Peptide and Protein Conformation

The unique five-membered ring structure of proline and its hydroxylated derivatives, including this compound, imposes significant conformational constraints on the polypeptide backbone.

Modulation of Xaa-Pro Peptide Bond Isomerization (cis/trans)

The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. sigmaaldrich.com The isomerization between these two states can be a rate-limiting step in protein folding. mdpi.comencyclopedia.pubsigmaaldrich.com The substituents on the proline ring can influence the cis/trans equilibrium and the rate of isomerization.

The introduction of electron-withdrawing groups, such as fluorine, can accelerate the cis/trans isomerization by reducing the double-bond character of the amide bond. soton.ac.ukacs.org While direct studies on this compound's effect on isomerization are less common, studies on related proline analogs provide insight. For example, 3,4-dehydroproline was found to increase the barrier to amide bond rotation. beilstein-journals.org The presence of multiple conformations has been observed in peptides containing this compound, suggesting a complex interplay of factors influencing isomerization. mdpi.com The effect of the ring pucker on the cis/trans conformer ratio is well-established, with the Cγ-exo pucker generally favoring the trans isomer. mdpi.comencyclopedia.pub

Induction of Beta-Turns and Other Secondary Structural Motifs

The incorporation of modified amino acids into peptides is a key strategy for influencing their secondary structure. Proline and its derivatives are well-known for their ability to induce turns, which are crucial non-repetitive structural motifs that play significant roles in protein folding, stability, and molecular recognition. mdpi.comsciforum.netresearchgate.net Turns are often located on the protein surface, where they can participate in interactions with other molecules. sciforum.netresearchgate.net

Research has explored the potential of a this compound-proline domain to induce beta-turns, drawing comparisons to the known turn-inducing capabilities of the serine-proline (SP) sequence. mdpi.com The SP dipeptide is found in proteins involved in gene expression and DNA binding and is a recognized site for protein phosphorylation. mdpi.comsciforum.net The ability of the SP domain to form a specific hydrogen bond pattern, including a bond between the carbonyl oxygen of the serine (residue i) and the amide proton of the residue at position i+3, is critical for stabilizing a type I β-turn structure. mdpi.comsciforum.net

The hypothesis was that a dihydroxyproline-proline dimer could mimic this structural behavior. mdpi.com The presence of the hydroxyl groups on the this compound residue offers the potential for hydrogen bond formation similar to that observed with the serine hydroxyl group in SP domains, which can stabilize the turn structure. mdpi.com However, studies on synthetic peptides incorporating the dihydroxylated proline suggest that it does not inherently or strongly stabilize a single, predominant structure, indicating a more complex influence on peptide conformation. sciforum.net

Conformational Studies in Synthetic Peptides

Conformational analysis of synthetic peptides is essential for understanding the structural impact of incorporating non-standard amino acids like this compound. The pyrrolidine ring of proline imposes significant constraints on the peptide backbone, and substitutions on the ring can further influence local conformation, including ring pucker and the cis/trans isomerization of the preceding peptide bond. beilstein-journals.orgsemanticscholar.org

Studies involving synthetic peptides containing a this compound residue have utilized Nuclear Magnetic Resonance (NMR) spectroscopy to investigate their structure in solution. In one such study, a peptide was synthesized to evaluate the turn-inducing ability of a dihydroxyproline-proline domain. mdpi.com The ¹H NMR analysis in different solvents, including DMSO-d₆, revealed multiple signals for the amide protons. sciforum.net This multiplicity of signals indicates the presence of several different conformations of the peptide in solution. sciforum.net

Table 1: NMR Spectroscopic Findings for a Synthetic Peptide Containing this compound

| Solvent | Observed Phenomenon | Interpretation | Reference |

|---|---|---|---|

| DMSO-d₆ | Multiple signals for amide protons | Co-existence of several peptide conformations | sciforum.net |

| DMSO-d₆ | Signals grouped in two regions (5.30-5.90 ppm and 7.70-8.30 ppm) | Indication of conformational heterogeneity | sciforum.net |

| General | - | Presence of dihydroxylated proline does not stabilize a predominant structure | sciforum.net |

Functional Implications in Protein-Protein and Protein-Surface Interactions (e.g., Bioadhesion Mechanisms)

This compound is a rare post-translationally modified amino acid that plays a significant role in the bioadhesion mechanisms of several marine organisms. nih.govtandfonline.com It is found alongside the more extensively studied 3,4-dihydroxyphenylalanine (DOPA) in mussel foot proteins (mfps), which are responsible for the remarkable ability of mussels to adhere to diverse surfaces underwater. magtech.com.cnnih.gov

Specifically, trans-2,3-cis-3,4-dihydroxyproline has been identified as the sixth residue in the tandemly repeated consensus decapeptides of mussel foot protein-1 (mfp-1). pnas.org Mfp-1 is a key protein in the protective cuticle of the mussel byssus, a structure that combines hardness and high extensibility. pnas.org While DOPA is widely recognized for its crucial roles in both interfacial adhesion to surfaces and cohesive cross-linking within the adhesive plaque, the function of this compound is also integral to the protein's structure and interactions. magtech.com.cnresearchgate.netcapes.gov.br The hydroxyl groups on the proline ring can participate in hydrogen bonding and other interactions that influence protein structure and its binding to surfaces. frontiersin.org

Table 2: Occurrence and Role of this compound in Bioadhesive Proteins

| Organism | Protein/Material | Co-occurring Amino Acids of Note | Proposed Role/Function | References |

|---|---|---|---|---|

| Marine Mussel (Mytilus edulis) | Mussel foot protein-1 (mfp-1) | 3,4-dihydroxyphenylalanine (DOPA), 4-hydroxyproline | Contributes to the structure and properties of the byssal cuticle; involved in protein-surface interactions. | magtech.com.cnpnas.org |

| Diatoms (Amphora coffeaeformis, Craspedostauros australis) | Adhesive secreted polymers | High content of uronic acids, hydrophilic amino acids (DOPA is absent) | Component of adhesive materials, likely involved in adhesion via complex coacervation. | tandfonline.com |

Applications in Biochemical Research and Tool Development

Utilization as Building Blocks in Rational Peptide Design and Synthesis

The incorporation of non-canonical amino acids like 3,4-dihydroxyproline into peptides allows for the rational design of novel peptide structures with tailored properties. 3,4-DHP can serve as a versatile building block in solid-phase peptide synthesis, enabling the introduction of specific structural constraints and functionalities. Research has demonstrated the synthesis of peptides containing this compound derivatives, such as L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline, which have been investigated for their potential to induce specific secondary structures like β-turns nih.govmdpi.com. The ability to precisely place these modified proline residues allows researchers to probe and influence peptide folding, stability, and interactions with other biomolecules caltech.edupku.edu.cn. The synthesis of various stereoisomers of this compound from pentose (B10789219) sugars provides a strategic route to access these building blocks for peptide synthesis, allowing for the exploration of diverse structural motifs nih.govcapes.gov.br.

Design of Enzyme Inhibitors for Mechanistic and Biochemical Pathway Research

This compound and its derivatives have shown promise in the design of enzyme inhibitors, aiding in the elucidation of enzyme mechanisms and biochemical pathways.

Prolyl Hydroxylase (PHD) Inhibition: Prolyl hydroxylases are critical enzymes involved in cellular adaptation to hypoxia. While research directly linking this compound to PHD inhibition is less prevalent in the immediate search results, related proline analogs and derivatives have been studied for their inhibitory effects on enzymes involved in proline metabolism and hydroxylation nih.govnih.govkoreamed.orgmsu.ru. For instance, 3,4-dehydroproline has been investigated for its mechanism of reducing prolyl hydroxylase activity nih.gov. The structural similarity of 3,4-DHP to proline suggests its potential as a scaffold for developing inhibitors targeting proline-modifying enzymes.

Poly(ADP-ribose) Glycohydrolase (PARG) Inhibition: PARG plays a crucial role in the cellular signaling pathways regulated by poly(ADP-ribosyl)ation. The development of specific PARG inhibitors is an active area of research, with potential applications in cancer therapy and for studying DNA damage response mechanisms nih.govplos.orgnih.govfrontiersin.org. While direct examples of this compound being used as a PARG inhibitor are not explicitly found in the provided search snippets, the general strategy of using modified amino acids or their derivatives as enzyme inhibitors is well-established. The chemical space around proline and its analogs is being explored for such applications, and 3,4-DHP could potentially serve as a basis for designing novel PARG modulators.

Other Enzyme Targets: Research into proline analogs has also identified inhibitors for other enzymes. For example, pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme in the proline cycle, has been targeted by proline analogs, with N-formyl l-proline (B1679175) (NFLP) identified as a potent inhibitor nih.gov. This highlights the broader applicability of proline derivatives in enzyme inhibition studies.

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural confirmation and conformational analysis of 3,4-Dihydroxyproline. nih.gov It provides detailed information about the atomic arrangement and dynamic behavior of molecules in solution.

Detailed research findings indicate that ¹H and ¹³C NMR are routinely used to characterize synthetic derivatives of this compound. acs.orgnih.gov For instance, in peptides incorporating this amino acid, ¹H NMR spectra can reveal the presence of multiple conformations in solution, observable as distinct sets of signals for the same protons, particularly the amide protons. mdpi.com This multiplicity arises from the slow isomerization of the peptide bond preceding the proline ring. The choice of solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), can significantly influence the chemical shifts and the equilibrium between these conformations. mdpi.com

Table 1: Representative NMR Data for Hydroxyproline (B1673980) Derivatives

| Compound/Derivative | Nucleus | Chemical Shift (δ) in ppm | Coupling Constant (J) in Hz | Solvent | Reference |

|---|---|---|---|---|---|

| cis-3-hydroxy-L-proline | ¹³C (C-2) | 61.1 | - | D₂O | researchgate.net |

| ¹³C (C-3) | 70.3 | - | D₂O | researchgate.net | |

| ¹³C (C-4) | 33.6 | - | D₂O | researchgate.net | |

| ¹³C (C-5) | 50.1 | - | D₂O | researchgate.net | |

| ¹³C (COOH) | 175.7 | - | D₂O | researchgate.net | |

| ¹H (H-2) | 4.31 (dd) | J=8.8, 4.1 | D₂O | researchgate.net | |

| ¹H (H-3) | 4.63 (m) | - | D₂O | researchgate.net | |

| N-(2-¹³C-Acetyl)-(2S,4R)-4-hydroxyproline methyl ester | ¹³C | 174.2, 170.3, 70.7, 68.6, 58.8, 57.3, 56.4, 55.1, 52.5, 39.3, 37.1, 22.1, 21.9 | d, J=51.2 | CDCl₃ | nih.gov |

| ¹H | 4.52 (dd), 4.49–4.42 (m), 4.04 (d), 3.79, 3.77 (two s), 3.73–3.57 (m), 2.40–2.29 (m), 2.15–1.08 (m), 2.10, 2.02 (two d) | J=9.6, 2.4; J=8.1; J=129.0, 129.0 | CDCl₃ | nih.gov |

Mass Spectrometry (MS) for Characterization of Modified Proteins and Peptides

Mass spectrometry (MS) is an indispensable tool for identifying this compound within complex biological matrices and for characterizing its presence as a post-translational modification (PTM) in proteins and peptides. nih.govnih.govpnnl.gov MS-based bottom-up proteomics, which analyzes peptides after protein digestion, can pinpoint the exact location of modifications. nih.gov

A significant analytical challenge is that 3-hydroxyproline (B1217163) (3-Hyp) is isobaric with the more common 4-hydroxyproline (B1632879) (4-Hyp), meaning they have the same mass. nih.gov Therefore, simple mass measurement cannot distinguish between them. Advanced tandem mass spectrometry (MS/MS) techniques are required to differentiate these isomers. nih.govnih.gov In MS/MS, peptides are selected and fragmented, and the resulting fragment ions provide sequence information and can help localize the modification. nih.gov Fragmentation methods like Collision-Induced Dissociation (CID) and Electron Capture Dissociation (ECD) are particularly useful. For proline-rich peptides, which are notoriously difficult to sequence, ECD can be more effective than CID because it produces simpler, more easily interpretable spectra. nih.gov A complementary approach using both fragmentation methods often yields more complete sequence coverage. nih.gov

High-resolution mass spectrometry provides highly accurate mass measurements, which aids in the confident identification of peptides and their modifications. nih.gov This technique has been instrumental in mapping the numerous hydroxylated residues in collagen chains, confirming the presence of both 3-Hyp and 4-Hyp at specific sites. nih.govnih.gov

Table 2: Mass Spectrometry Techniques for Analyzing Hydroxyproline-Containing Peptides

| Technique | Application | Key Findings/Advantages | Reference |

|---|---|---|---|

| Tandem MS (MS/MS) | Differentiating 3-Hyp and 4-Hyp isomers in type IV collagen. | Confirmed that the putative glycoprotein (B1211001) VI-binding site is 3-Hyp–modified in wild-type collagen. nih.gov | nih.gov |

| High-Resolution MS | Mapping PTMs in collagen chains. | Achieved 94% sequence coverage of the α1(V) collagen chain, identifying 106 4-Hyp residues and 22 3-Hyp residues. nih.gov | nih.gov |

| Collision-Induced Dissociation (CID) | Sequencing of proline-rich peptides. | Generates complex spectra for proline-rich peptides due to efficient cleavage N-terminal to proline. nih.gov | nih.gov |

| Electron Capture Dissociation (ECD) | Sequencing of proline-rich peptides. | Produces simpler, more readily interpretable spectra for peptides with high proline content (>30%). nih.gov | nih.gov |

| LC-MS/MS | General analysis of PTMs. | A powerful tool for studying cellular regulatory events by identifying and quantifying PTMs. nih.govyoutube.com | nih.govyoutube.com |

Chromatographic Techniques (e.g., HPLC, TLC) for Purification and Analysis

Chromatographic methods are fundamental for the separation, purification, and quantification of this compound from various sources, including protein hydrolysates and synthetic reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. nih.govnih.gov Reverse-phase HPLC, often using a C18 column, is effective for separating hydroxyproline from other amino acids. nih.govnih.gov The mobile phase typically consists of an aqueous buffer (e.g., sodium acetate) and an organic modifier like acetonitrile (B52724). nih.gov Detection is commonly achieved by UV absorbance after pre-column or post-column derivatization, as the native amino acid lacks a strong chromophore. researchgate.net For instance, derivatization with N,N-diethyl-2,4-dinitro-5-fluoroaniline allows for detection at 360 nm. researchgate.net HPLC methods have been developed that are sensitive, reproducible, and rapid, with single runs taking less than 20 minutes. nih.govresearchgate.net The coupling of HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical platform, combining the separation capabilities of HPLC with the sensitive and specific detection of MS. sielc.com

While less common in modern quantitative studies, Thin-Layer Chromatography (TLC) can be used for the qualitative analysis and purification of this compound derivatives. It serves as a simple and rapid method to monitor the progress of chemical reactions during the synthesis of peptides containing this modified amino acid.

Table 3: Summary of HPLC Methods for Hydroxyproline Analysis

| Column Type | Mobile Phase | Derivatization Agent | Detection Method | Application | Reference |

|---|---|---|---|---|---|

| Reverse-phase Nova-Pak C18 | 140 mM sodium acetate, 0.05% triethylamine (B128534), 6% acetonitrile | None specified (likely pre- or post-column) | Not specified | Quantitating hydroxyproline in calvarial cultures. | nih.gov |

| Ultrasphere ODS | Acetate buffer with triethylamine and acetonitrile (80/20) | N,N-diethyl-2,4-dinitro-5-fluoroaniline (FDNDEA) | UV at 360 nm | Analysis of total urinary hydroxyproline. | researchgate.net |

| Reverse-phase C18 | Not specified | Phenyl isothiocyanate | UV at 254 nm | Assay of hydroxyproline from tissue extracts. | nih.gov |

| Newcrom AH (mixed-mode) | Acetonitrile/Water (10/90) with formic acid | None | ESI-MS | Separation of hydroxyproline, creatine, and creatinine. | sielc.com |

X-ray Crystallography and Computational Modeling in Structural Research

To obtain a definitive understanding of the three-dimensional structure of this compound at the atomic level, researchers rely on X-ray crystallography and computational modeling.

X-ray crystallography provides an atomic-resolution picture of the molecule in its crystalline state. This technique was crucial in determining the complete three-dimensional structure and stereochemistry of 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline isolated from diatom cell walls. nih.gov The analysis revealed the precise bond lengths, bond angles, and the pucker of the pyrrolidine (B122466) ring, showing that the C3 atom was 0.06 angstroms above the plane of the ring. nih.gov Crystallographic studies of peptides containing 3,4-dehydroproline, a precursor to dihydroxyproline, have also provided insights into how the proline ring conformation influences peptide backbone structures, such as favoring collagen-like conformations. nih.gov

Computational modeling, particularly molecular dynamics (MD) simulations, complements experimental data by providing insights into the dynamic behavior and conformational preferences of molecules in a simulated physiological environment. uni-miskolc.huuni-miskolc.hu MD simulations are used to study how the presence and position of hydroxyproline residues affect the stability of protein structures, such as the collagen triple helix. uni-miskolc.hunih.gov These simulations can model interactions with solvent molecules and calculate parameters like root mean square deviation (RMSD) and solvent-accessible surface area (SASA) to assess structural stability. uni-miskolc.humdpi.com Studies have shown that hydroxyproline helps stabilize the collagen helix, primarily through the formation of intermolecular hydrogen bonds. uni-miskolc.huuni-miskolc.hu Such computational approaches are valuable for understanding the structure-function relationships of proteins containing this compound. uni-miskolc.hu

Table 4: Key Structural Research Methodologies and Findings

| Methodology | Subject | Key Findings | Reference |

|---|---|---|---|

| X-ray Crystallography | 2,3-cis-3,4-trans-3,4-dihydroxy-L-proline | Determined the complete 3D structure and stereochemistry of the free amino acid. nih.gov | nih.gov |

| X-ray Crystallography | L-3,4-dehydroproline derivatives | Established that the free amino acid exists as a zwitterion in the crystal state; derivatives adopted a collagen-like conformation. nih.gov | nih.gov |

| Molecular Dynamics (MD) Simulation | Proline and hydroxyproline in collagen fragments | Showed that hydroxyproline stabilizes the collagen triple helix more effectively than proline through the formation of intermolecular hydrogen bonds. uni-miskolc.huuni-miskolc.hu | uni-miskolc.huuni-miskolc.hu |

| Computational Modeling | General protein-ligand interactions | Used to predict binding modes and understand the conformational changes induced in proteins upon ligand binding. mdpi.com | mdpi.com |

Future Directions in 3,4 Dihydroxyproline Research

Development of Novel Stereoselective Synthesis Strategies

The precise control over stereochemistry is paramount for synthesizing biologically active molecules, and 3,4-dihydroxyproline exists as multiple stereoisomers. Significant progress has been made in developing various stereoselective synthetic routes, employing both chemical and enzymatic methodologies.

Chemical Synthesis: Several chemical strategies have been reported for the stereoselective synthesis of specific this compound isomers. These include:

Intramolecular azide (B81097) cycloaddition reactions of ketene (B1206846) dithioacetals, which have yielded (2S,3S,4R)-3,4-dihydroxyproline rsc.org.

Methods utilizing Sharpless asymmetric dihydroxylation and acid-mediated amido cyclisation, enabling the synthesis of various stereoisomers, such as (2R,3S,4R)-3,4-dihydroxyproline thieme-connect.comresearchgate.net.

Organocatalytic methods, such as the aldol (B89426) condensation of cyclohexanone (B45756) with p-nitrobenzaldehyde using a proline derivative catalyst, achieving high yields (86%), enantiomeric excess (99% ee), and diastereomeric excess (25:1) mdpi.com.

Iodine-catalyzed cyclization and deprotection routes have also been developed for the synthesis of specific isomers like (2S,3R,4R)-3,4-dihydroxyproline thieme-connect.de.

Syntheses from dibromo-dideoxy-d-xylono- or -lyxono-1,4-lactones and the use of L-threonine aldolase (B8822740) represent other facile approaches researchgate.net.

Enzymatic Synthesis: Microbial 2-oxoglutarate-dependent dioxygenases have demonstrated potential for the regioselective and stereoselective oxygenation of proline derivatives, leading to the formation of 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline from cis-3-L-proline tandfonline.comnih.gov. Further exploration of enzyme specificities and engineering could unlock more efficient and selective biocatalytic routes.

Table 7.1.1: Examples of Stereoselective Synthesis Strategies for this compound

| Synthesis Method | Key Reagents/Catalysts | Target Isomer(s) | Reported Yield/Selectivity | Reference(s) |

| Ketene Dithioacetal Cycloaddition | Intramolecular azide cycloaddition | (2S,3S,4R)-3,4-dihydroxyproline | Stereoselective | rsc.org |

| Sharpless Asymmetric Dihydroxylation / Metathesis | (R)-cyclohexylideneglyceraldehyde, Grignard reagents, ring-closing metathesis | (2R,3S,4R)-3,4-dihydroxyproline | Stereoselective | thieme-connect.comresearchgate.net |

| Pentose (B10789219) Sugar γ-Lactone Conversion | D-ribonolactone, L-arabinonolactone, L-lyxonolactone | Various stereoisomers | 18.9% (for one isomer from D-ribonolactone) | acs.orgnih.gov |

| Organocatalysis (Aldol Condensation) | Cyclohexanone, p-nitrobenzaldehyde, proline-derived catalyst | (2S,3R,4R)-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine-2-carboxylic acid | 86% yield, 99% ee, 25:1 de | mdpi.com |

| Enzymatic Oxygenation | Microbial 2-oxoglutarate-dependent dioxygenases | 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline | Regio- and stereoselective | tandfonline.comnih.gov |

| Iodine-Promoted Cyclization/Deprotection | Iodine catalyst | (2S,3R,4R)-3,4-dihydroxyproline | Simple synthesis | thieme-connect.de |

Discovery of Additional Biological Roles and Metabolites

While the metabolic pathways of proline and 4-hydroxyproline (B1632879) are relatively well-studied, the specific roles and metabolic fates of this compound isomers are areas of active discovery.

Occurrence in Natural Products: Various stereoisomers of this compound have been identified in diverse biological contexts:

Diatom Cell Walls: Several this compound isomers are components of diatom cell walls, where they are postulated to play a role in silica (B1680970) deposition and structural integrity wikipedia.orgsmolecule.comatamanchemicals.combenchchem.com.

Mushroom Toxins: Specific isomers, such as 2,3-trans-3,4-trans-3,4-dihydroxy-L-proline, are found in toxic peptides (virotoxins) from Amanita virosa mushrooms, contributing to their cytotoxic properties nih.gov.

Mussel Adhesive Proteins: Trans-2,3-cis-3,4-dihydroxyproline is a constituent of mussel foot proteins (e.g., mfp-1), which are crucial for the strong underwater adhesion of mussels pnas.orgnih.gov.

Bacterial Peptides: Microbisporicins, a class of antibiotics, incorporate either this compound or 4-hydroxyproline, influencing their antibacterial efficacy acs.org.

Enzymatic Inhibition: Notably, 2,3-cis-3,4-cis-3,4-dihydroxy-L-proline has been identified as a potent and competitive inhibitor of α-galactosidase, suggesting potential therapeutic applications in managing certain metabolic disorders tandfonline.com.

Table 7.2.1: Identified Biological Roles and Occurrences of this compound Isomers

| This compound Isomer/Form | Biological Context | Postulated Role/Activity | Reference(s) |

| Various isomers | Diatom cell walls | Silica deposition, structural integrity | wikipedia.orgsmolecule.comatamanchemicals.combenchchem.com |

| 2,3-trans-3,4-trans-3,4-DHP | Amanita virosa Virotoxins | Cytotoxicity, toxicity | nih.gov |

| Trans-2,3-cis-3,4-DHP | Mussel foot proteins (mfp-1) | Underwater adhesion, potential metal chelation | pnas.orgnih.gov |

| This compound | Microbisporicins (bacteria) | Antibacterial activity | acs.org |

| 2,3-cis-3,4-cis-3,4-DHP | - | Potent and competitive inhibition of α-galactosidase | tandfonline.com |

Advanced Investigations into Structure-Function Relationships in Complex Biological Systems

Understanding how the specific arrangement of hydroxyl groups and the pyrrolidine (B122466) ring in this compound dictates its function is critical for harnessing its potential.

Peptide Structure and Recognition: The incorporation of proline-dihydroxyproline dimers into peptides has been proposed to induce specific secondary structures, such as β-turns, analogous to the role of serine-proline sequences. This structural influence is mediated by hydrogen bonding capabilities, potentially impacting molecular recognition and protein-peptide interactions mdpi.com.

Biomineralization: In diatoms, the dihydroxy groups on this compound are hypothesized to interact with silica precursors, facilitating the formation of intricate silica cell walls. This suggests a role in directed mineralization processes wikipedia.orgatamanchemicals.com.

Adhesion Mechanisms: In mussel adhesive proteins, the trans-2,3-cis-3,4-dihydroxyproline residue, similar to 3,4-dihydroxyphenylalanine (DOPA), likely participates in metal ion coordination (e.g., iron), which is essential for the cross-linking and cohesive strength of the adhesive plaque pnas.orgnih.gov.

Bioactivity: The presence of specific this compound isomers within toxic peptides or antibiotics directly correlates with their biological activity, indicating that the precise stereochemistry and hydroxylation pattern are key determinants of function nih.govacs.org.

Engineering of Proteins and Peptides with Tailored Properties via this compound Incorporation

The ability to incorporate non-canonical amino acids like this compound into proteins and peptides opens avenues for creating novel biomaterials and therapeutics with enhanced or unique properties.

Protein Engineering: Research has demonstrated the in vivo incorporation of 3,4-dehydroproline (Dhp) into recombinant proteins, which can then be chemically modified to yield proteins containing this compound (Dhy) tandfonline.com. This provides a platform for creating proteins with altered structural or functional characteristics.

Peptide Design: The capacity of proline-dihydroxyproline units to promote β-turns suggests their utility in designing peptides with specific conformational preferences. Such peptides could serve as scaffolds for drug discovery, molecular recognition agents, or components of novel biomaterials mdpi.com.

Tuning Biological Activity: The observation that microbisporicins containing this compound exhibit different antibacterial activities compared to those with 4-hydroxyproline highlights the potential to fine-tune the biological profiles of peptides and proteins by strategic incorporation of specific hydroxyproline (B1673980) derivatives acs.org. Analogous to DOPA incorporation in antibodies for improved binding affinity, future work may explore similar modifications with this compound for targeted applications benchchem.com.

Table 7.4.1: Strategies and Outcomes for this compound Incorporation in Biomolecules

| Strategy | Biomolecule Type | Incorporation Method | Tailored Property/Outcome | Reference(s) |

| In vivo incorporation of 3,4-dehydroproline (Dhp) + chemical modification | Recombinant proteins | Expression in Dhp-containing media, followed by oxidation (e.g., H₂O₂) to this compound (Dhy) | Introduction of alkene functionality and subsequent dihydroxylation in protein backbone. | tandfonline.com |

| Peptide synthesis | Peptides | Chemical peptide synthesis incorporating proline-dihydroxyproline dimers | Induction of β-turns, mimicking Ser-Pro domains; potential for altered hydrogen bonding patterns and structural stability. | mdpi.com |

| Comparative analysis of natural variants | Bacterial peptides | Natural variation between microbisporicins A1 (contains 3,4-DHP) and A2 (contains 4-Hyp) | Differences in antibacterial activity observed, suggesting 3,4-DHP incorporation can modulate biological function. | acs.org |

| Analogy to DOPA incorporation | Antibodies | (Hypothetical) Incorporation of 3,4-DHP into protein scaffolds | Potential for enhanced binding affinity, specificity, or novel adhesive properties, similar to DOPA in mussel adhesion or engineered antibodies. | benchchem.com |

Elucidation of Broader Metabolic Interconnections Involving this compound

While this compound is not synthesized de novo in mammals and is primarily derived from post-translational modification or dietary sources, its presence in diverse organisms suggests integrated metabolic roles.

Metabolic Pathways in Microorganisms: The occurrence of this compound in diatoms and its postulated role in silica deposition implies specific metabolic pathways or incorporation mechanisms within these organisms. Similarly, its presence in bacterial peptides suggests its synthesis or utilization within bacterial metabolic networks.

Enzymatic Transformations: The enzyme cis-3-hydroxy-L-proline dehydratase (lhpI) from Pseudomonas aeruginosa has been shown to catalyze the dehydration of cis-3-hydroxy-L-proline and also exhibits activity, albeit at a significantly lower rate, with (2S,3S,4R)-3,4-dihydroxyproline uniprot.org. This finding indicates that specific enzymes can metabolize this compound, potentially as part of a catabolic pathway.

Comparison with Hydroxyproline Metabolism: Unlike the well-documented metabolism of free 4-hydroxyproline, which can be degraded via dehydrogenase or oxidase pathways to produce glycine (B1666218) or pyrrole-2-carboxylate wikipedia.orgfrontiersin.org, specific metabolic routes for this compound are less characterized. Future research could focus on identifying enzymes responsible for its synthesis, degradation, and interconversion within different biological systems.

Q & A

Basic Research Questions

Q. How can 3,4-Dihydroxyproline (3,4-DiHyp) be reliably identified and quantified in biological matrices?

- Methodological Answer : Use high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) for monosaccharide analysis, though note that 3,4-DiHyp may not be detected by this method (e.g., gradients optimized for neutral sugars may exclude hydroxyproline derivatives) . Alternative approaches include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : Employ hydrophilic interaction liquid chromatography (HILIC) coupled with tandem MS to resolve polar hydroxyproline isomers. Derivatization with AccQ-Tag or similar reagents enhances sensitivity .

-

Nuclear Magnetic Resonance (NMR) : Use 2D - HSQC or COSY spectra to distinguish 3,4-DiHyp from other hydroxyproline stereoisomers based on unique chemical shifts (e.g., C3/C4 hydroxylation patterns) .

Table 1 : Comparison of Analytical Methods for 3,4-DiHyp Detection

Method Sensitivity (nM) Isomer Resolution Sample Preparation Complexity Reference HPAEC-PAD 50 Low Moderate LC-MS (HILIC) 5 High High NMR 1000 Very High Low

Q. What is the natural occurrence and biological significance of 3,4-DiHyp?

- Methodological Answer : 3,4-DiHyp is found in:

- Diatom Cell Walls : Implicated in silica deposition via hydroxyl-mediated templating; confirm using X-ray photoelectron spectroscopy (XPS) to map Si-O bonding patterns .

- Fungal/Oomycete Cell Walls : Localize via immunogold labeling with anti-3,4-DiHyp monoclonal antibodies in transmission electron microscopy (TEM) .

- Toxins in Amanita Mushrooms : Isolate cyclic peptides (e.g., phalloidin analogs) using reversed-phase HPLC and verify 3,4-DiHyp content via Edman degradation or MALDI-TOF .

Advanced Research Questions

Q. How does the stereochemistry of 3,4-DiHyp influence peptide bond isomerization and structural stability?

- Methodological Answer : Incorporate 3,4-DiHyp isomers (e.g., 2,3-trans-3,4-cis vs. 2,3-cis-3,4-trans) into model dipeptides and analyze:

-

Isomerization Equilibria : Use -NMR to measure cis-to-trans ratios at Pro peptide bonds. For example, 2,3-trans-3,4-cis-3,4-DiHyp increases equilibrium constants due to enhanced nitrogen pyramidalization and carbonyl electrophilicity .

-

Thermodynamic Stability : Perform differential scanning calorimetry (DSC) to compare melting temperatures () of collagen-like peptides with 3,4-DiHyp vs. 4-hydroxyproline .

Table 2 : Impact of 3,4-DiHyp Stereochemistry on Peptide Properties

Isomer (cis/trans) (°C) Structural Role 2,3-trans-3,4-cis 0.85 62 Stabilizes β-turns 2,3-cis-3,4-trans 0.42 55 Disrupts helical packing

Q. What synthetic strategies address the challenges of incorporating unprotected 3,4-DiHyp into peptides?

- Methodological Answer : Key hurdles include hydroxyl group reactivity during solid-phase synthesis. Solutions include:

- Orthogonal Protecting Groups : Use Fmoc-3,4-DiHyp derivatives with tert-butyldimethylsilyl (TBS) or benzyl (Bn) groups on hydroxyls. Deprotect selectively with tetrabutylammonium fluoride (TBAF) or hydrogenolysis .

- Chemoenzymatic Synthesis : Engineer prolyl hydroxylases (e.g., human P4H or fungal analogs) to catalyze C3/C4 hydroxylation of proline residues in unprotected peptides .

- Post-Synthetic Modification : Introduce dihydroxylation via Sharpless asymmetric dihydroxylation on dehydroproline-containing peptides .

Q. How does 3,4-DiHyp contribute to the structural integrity of glycoproteins in diatom silica walls?

- Methodological Answer : In Thalassiosira pseudonana, 3,4-DiHyp in repetitive glycopeptides facilitates silica templating:

- O-Glycosylation Analysis : Use β-elimination followed by HPAEC-PAD to identify glycan attachments at 3-OH and 4-OH positions .

- Cryo-Electron Tomography : Resolve 8-nm periodic fibers in diatom walls, showing 3,4-DiHyp-mediated glycan interactions that stabilize silica deposition sites .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.